molecular formula C12H16N2O2 B2976230 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide CAS No. 939228-17-8

3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B2976230
CAS RN: 939228-17-8
M. Wt: 220.272
InChI Key: LPRUUUWIXZFJRB-UHFFFAOYSA-N
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Description

“3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide” is a compound used for proteomics research . It has a molecular formula of C12H16N2O2 and a molecular weight of 220.27 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H16N2O2 . This indicates that it contains 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.

Scientific Research Applications

Enzyme Inhibition and Metabolic Effects

3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide, similar to its structural analogs like 3-aminobenzamide, has been explored for its effect on metabolic processes and enzyme inhibition. Specifically, compounds like 3-aminobenzamide are noted for their ability to inhibit the synthesis of poly(adenosine diphosphate-ribose), potentially elucidating the functions of this biopolymer. However, their application is complicated by the difficulty in finding a dosage that inhibits the target synthetase without affecting other metabolic processes like cell viability, glucose metabolism, and DNA synthesis (Milam & Cleaver, 1984).

Novel Inhibitors of Poly(ADP-ribose) Synthetase

Further research into new inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase identified various benzamides substituted in the 3-position as highly inhibitory compounds. Among these, specific benzamides were found to be competitive inhibitors with significant potency, suggesting a potential pathway for therapeutic intervention in diseases where poly(ADP-ribose) synthetase activity is implicated (Purnell & Whish, 1980).

Designing Single-Molecule and Single-Chain Magnets

The application of this compound derivatives extends into the realm of material science, particularly in designing single-molecule and single-chain magnets. Compounds with similar structural frameworks have been used to coordinate with copper ions, leading to the formation of anionic metalloligands. These, in turn, interact with lanthanide salts to yield complexes exhibiting single-molecule magnet (SMM) and single-chain magnet (SCM) behaviors, showcasing the potential of such compounds in advanced material applications (Costes, Vendier, & Wernsdorfer, 2010).

Synthesis of Organo-Soluble Polyamides

The compound's derivatives also play a crucial role in the synthesis of new polyamides, demonstrating solubility in various organic solvents and exhibiting high thermal stability. This versatility underscores the compound's utility in creating advanced polymers with specific physical properties for industrial applications (Bera et al., 2012).

Mechanism of Action

While the specific mechanism of action for “3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide” is not available, a similar compound, 3-Aminobenzamide, is known to inhibit poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .

properties

IUPAC Name

3-amino-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1,3-4,7,11H,2,5-6,8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRUUUWIXZFJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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